molecular formula C28H27N2O4+ B10846116 9-O-[3-(Phenylamino)propyl]-berberine bromide

9-O-[3-(Phenylamino)propyl]-berberine bromide

Cat. No.: B10846116
M. Wt: 455.5 g/mol
InChI Key: BRNHZXILANUSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-O-[3-(Phenylamino)propyl]-berberine bromide is a derivative of berberine, an isoquinoline alkaloid found in several plants such as Berberis aristata and Coptis chinensis. This compound has garnered interest due to its potential pharmacological effects, including antibacterial, hypolipidemic, and hypoglycemic activities .

Preparation Methods

The synthesis of 9-O-[3-(Phenylamino)propyl]-berberine bromide involves the alkylation of berberine at the 9-O position with 3-(phenylamino)propyl bromide. The reaction typically requires a base such as sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

9-O-[3-(Phenylamino)propyl]-berberine bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenylamino derivatives .

Comparison with Similar Compounds

Similar compounds to 9-O-[3-(Phenylamino)propyl]-berberine bromide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potent cholinesterase inhibition and hypoglycemic effects .

Properties

Molecular Formula

C28H27N2O4+

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]propyl]aniline

InChI

InChI=1S/C28H27N2O4/c1-31-25-9-8-19-14-24-22-16-27-26(33-18-34-27)15-20(22)10-12-30(24)17-23(19)28(25)32-13-5-11-29-21-6-3-2-4-7-21/h2-4,6-9,14-17,29H,5,10-13,18H2,1H3/q+1

InChI Key

BRNHZXILANUSDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCNC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.